An In-depth Technical Guide to the Physicochemical Properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic pathway, and potential biological significance of the novel compound 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine. As this molecule is not extensively documented in current literature, this guide synthesizes information from established chemical principles and data on its core components: the pyridin-3-amine scaffold and the (difluoromethyl)sulfanyl functional group. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and materials science who are interested in the potential applications of this and similar fluorinated organic molecules.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and biological properties. The difluoromethyl group (-CF2H) is of particular interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] Its unique electronic properties, including its capacity to act as a hydrogen bond donor and its high lipophilicity, make it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1][2]
The pyridin-3-amine core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The combination of the pyridin-3-amine moiety with the (difluoromethyl)sulfanyl group in 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine presents an intriguing target for synthesis and investigation. This guide aims to provide a foundational understanding of this molecule's key characteristics to stimulate further research and development.
Molecular Structure and Identifiers
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IUPAC Name: 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
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Molecular Formula: C₆H₆F₂N₂S
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Canonical SMILES: C1=CC(=NC=C1N)S(C(F)F)
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InChI Key: (Predicted)
Predicted Physicochemical Properties
The physicochemical properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine have been predicted based on the known properties of its constituent fragments and through the use of computational models.[6][7][8][9][10][11][12][13][14][15] These properties are crucial for predicting the molecule's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value | Rationale and References |
| Molecular Weight | 176.19 g/mol | Calculated from the molecular formula. |
| pKa (most basic) | ~4.5 - 5.5 | The pyridine nitrogen is the most basic site. The electron-withdrawing effect of the sulfanyl group at the 6-position is expected to decrease the basicity compared to unsubstituted pyridin-3-amine (pKa ~6.0). The amino group's basicity is significantly lower due to resonance delocalization. |
| logP | ~1.5 - 2.5 | The difluoromethyl group significantly increases lipophilicity. This is a key feature in enhancing membrane permeability.[1] |
| Aqueous Solubility | Moderately to Sparingly Soluble | The presence of the polar amino group and the pyridine nitrogen allows for hydrogen bonding with water, but the overall increase in lipophilicity from the (difluoromethyl)sulfanyl group will likely limit aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amino group) | The N-H bonds of the primary amine can act as hydrogen bond donors. The C-H bond of the difluoromethyl group can also act as a weak hydrogen bond donor.[1] |
| Hydrogen Bond Acceptors | 2 (from the pyridine and amino nitrogens) | The lone pairs on the nitrogen atoms can accept hydrogen bonds. |
| Polar Surface Area (PSA) | ~55 Ų | Calculated based on the contributions of the nitrogen and sulfur atoms. This value suggests moderate cell permeability. |
Proposed Synthesis and Reactivity
As 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is not a commercially available compound, a plausible synthetic route is proposed here. The strategy focuses on the introduction of the (difluoromethyl)sulfanyl group onto a pre-existing pyridin-3-amine derivative. A promising approach involves a C3-selective difluoromethylthiolation of a protected pyridin-3-amine via a dihydropyridine intermediate.[16][17][18]
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